Azido-PEG3-Maleimide
Description
Significance of Heterobifunctional Linkers in Bioconjugation Strategies
Bioconjugation is the process of chemically linking two or more molecules, at least one of which is a biomolecule, to form a single hybrid structure. Heterobifunctional linkers are molecules that possess two different reactive groups at their ends. rsc.org This design is highly advantageous as it allows for sequential and controlled conjugation reactions, which helps to prevent the unwanted formation of polymers. thermofisher.com
The ability to direct the conjugation process is a key advantage over homobifunctional linkers, which have identical reactive groups and can lead to a mixture of products that are difficult to separate and characterize. youtube.com Heterobifunctional linkers enable researchers to first react one end of the linker with a specific functional group on one molecule, purify the intermediate, and then introduce a second molecule to react with the other end of the linker. youtube.com This stepwise approach provides precise control over the stoichiometry and orientation of the final conjugate. researchgate.net This level of control is essential for applications such as immobilizing biomolecules onto surfaces, preparing antibody-enzyme conjugates, and creating targeted drug delivery systems. thermofisher.com
The Role of Polyethylene (B3416737) Glycol (PEG) Moieties in Enhancing Bioconjugate Properties
Polyethylene glycol (PEG) is a synthetic, biocompatible, and hydrophilic polymer widely used in biomedical applications. sigmaaldrich.com The process of covalently attaching PEG chains to molecules, known as PEGylation, is a well-established technique for improving the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, peptides, and nanoparticles. nih.govnih.gov
Incorporating a PEG spacer into a linker, such as in Azido-PEG3-Maleimide, confers several beneficial properties to the resulting bioconjugate. nanosoftpolymers.com Key advantages include:
Increased Solubility: The hydrophilic nature of PEG increases the water solubility of the conjugate, which is particularly useful when working with hydrophobic molecules. chemimpex.commedkoo.com
Enhanced Biocompatibility: PEG is generally considered non-toxic and non-immunogenic, reducing the potential for an adverse immune response against the conjugate. sigmaaldrich.comnih.gov
Improved In Vivo Stability: PEGylation can protect biomolecules from enzymatic degradation and increase their circulation time in the body by reducing kidney filtration. nih.govnih.gov
Flexibility: The PEG chain acts as a flexible spacer, which can help to preserve the biological activity of the conjugated molecules by minimizing steric hindrance. nanosoftpolymers.com
The use of a short, discrete PEG (dPEG®) linker, like the tri-ethylene glycol unit in this compound, provides these benefits while maintaining a defined molecular length and weight, ensuring uniformity in the final product. sigmaaldrich.com
Overview of this compound as a Versatile Crosslinking Reagent in Academic Research
This compound integrates the key features of a heterobifunctional linker with the advantages of a PEG spacer, making it a highly versatile reagent for advanced research. chemimpex.comnanosoftpolymers.com Its structure consists of three key components:
An Azide (B81097) Group (-N3): This functional group is used in "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). chemimpex.comnanosoftpolymers.com These reactions are highly efficient, specific, and biocompatible, allowing for the attachment of the linker to molecules containing an alkyne group. genelink.com
A Maleimide (B117702) Group: This group reacts specifically with free sulfhydryl (thiol) groups, which are found in the side chains of cysteine residues in proteins and peptides. axispharm.com This reaction is most efficient at a pH between 6.5 and 7.5 and forms a stable thioether bond. broadpharm.comwindows.net
A PEG3 Spacer: This short, hydrophilic linker separates the azide and maleimide groups, enhancing water solubility and providing spatial separation between the conjugated molecules. medkoo.com
The orthogonal reactivity of the azide and maleimide groups allows researchers to connect a thiol-containing molecule (like an antibody or peptide) to an alkyne-functionalized molecule (such as a fluorescent dye, a drug, or a surface) with high precision. chemimpex.combroadpharm.com This dual functionality has led to its use in a variety of research applications. For instance, it is employed in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy and in the creation of fluorescent probes for biological imaging. chemimpex.comaxispharm.com A notable research application includes its use as a crosslinker to covalently incorporate fluorescently labeled, protease-sensitive peptides into polyacrylamide gels for advanced zymography techniques, enabling the detection of proteases that are not measurable by traditional methods. nih.gov
It is important to note that this compound is often supplied as a kit containing Azido-PEG3-amine and a maleimide-NHS ester, as the final compound is not stable for long-term storage and must be prepared in situ before use. medkoo.combroadpharm.comfishersci.be
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C15H23N5O6 | chemimpex.combroadpharm.com |
| Molecular Weight | 369.37 g/mol | chemimpex.comaxispharm.com |
| Appearance | Colorless to slightly yellow oil | chemimpex.com |
Table 2: Reaction Specifics of this compound Functional Groups
| Functional Group | Reactive Partner | Reaction Type | Optimal pH | Resulting Bond | Source |
|---|---|---|---|---|---|
| Maleimide | Thiol (-SH) | Michael Addition | 6.5 - 7.5 | Thioether | broadpharm.comwindows.net |
| Azide (-N3) | Alkyne | Azide-Alkyne Cycloaddition (Click Chemistry) | N/A | Triazole | chemimpex.comnanosoftpolymers.commedkoo.com |
Structure
2D Structure
Properties
IUPAC Name |
N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O6/c16-19-18-5-8-25-10-12-26-11-9-24-7-4-17-13(21)3-6-20-14(22)1-2-15(20)23/h1-2H,3-12H2,(H,17,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSSEPXEBBNVGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry of Azido Peg3 Maleimide
Synthetic Routes to Azido-PEG3-Amine and Maleimide-NHS Ester Precursors
The generation of high-purity Azido-PEG3-Maleimide is critically dependent on the quality of its precursors. The synthetic strategies for both Azido-PEG3-Amine and Maleimide-NHS esters are well-established, allowing for the production of these key intermediates with high functionalization efficiency.
Azido-PEG3-Amine Synthesis: This precursor is a bifunctional molecule featuring a terminal azide (B81097) group and a primary amine, separated by a hydrophilic PEG spacer. biochempeg.combroadpharm.com The presence of the PEG chain enhances water solubility. biochempeg.com Several synthetic methodologies exist:
Modification of PEG Diols: A common route starts with a symmetrical PEG diol. One hydroxyl group is selectively activated, often through tosylation (p-toluenesulfonyl chloride) or mesylation (methanesulfonyl chloride). This activated group is then displaced by sodium azide (NaN₃) in a nucleophilic substitution reaction to introduce the azide moiety. mdpi.com The remaining terminal hydroxyl group is subsequently converted to an amine. This can be achieved by activating the hydroxyl (e.g., as a mesylate) and reacting it with ammonia, or through a Staudinger reduction of a diazide intermediate. mdpi.com
Ring-Opening Polymerization: An alternative approach involves the ring-opening polymerization of ethylene (B1197577) oxide using an initiator like allyl alcohol. nih.govacs.org This creates an α-allyl-ω-hydroxyl PEG. The hydroxyl end is then converted to an azide group through a two-step modification. Subsequently, the terminal allyl group can be functionalized to an amine via radical addition of a thiol compound, such as cysteamine. acs.org
Maleimide-NHS Ester Synthesis: The Maleimide-NHS ester component is a heterobifunctional crosslinker in its own right, designed to couple a maleimide (B117702) function to a primary amine. windows.net The synthesis typically involves two main steps:
Formation of a Maleimido-Carboxylic Acid: An amino acid, such as β-alanine or 4-aminobutyric acid, is reacted with maleic anhydride. chemicalbook.comresearchgate.net The reaction proceeds via nucleophilic acyl substitution, where the amine of the amino acid attacks the anhydride, followed by a dehydration step (cyclization) to form the stable five-membered maleimide ring. researchgate.net
Activation of the Carboxylic Acid: The carboxylic acid group of the newly formed maleimido-carboxylic acid is then activated to facilitate its reaction with the primary amine of the Azido-PEG3-Amine precursor. This is commonly achieved by converting it into an N-hydroxysuccinimide (NHS) ester. The reaction involves coupling the carboxylic acid with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide (B86325) coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). chemicalbook.comresearchgate.netthermofisher.com
The table below summarizes common synthetic strategies for the precursors.
| Precursor | Synthetic Strategy | Key Reagents | Research Finding |
| Azido-PEG3-Amine | 1. Monotosylation of PEG, followed by azidation and conversion of the other terminus to an amine. mdpi.com 2. Ring-opening polymerization of ethylene oxide followed by end-group modifications. nih.govacs.org | 1. PEG, p-toluenesulfonyl chloride, sodium azide. mdpi.com 2. Ethylene oxide, allyl alcohol, thiol-containing amines. acs.org | Methodologies have been developed that achieve over 95% functionalization of the PEG end groups, which is critical for subsequent high-efficiency conjugations. mdpi.com |
| Maleimide-NHS Ester | 1. Reaction of an amino acid with maleic anhydride. 2. Activation of the resulting carboxylic acid with NHS. chemicalbook.comresearchgate.net | 1. Maleic anhydride, β-alanine (or other amino acids). 2. N-hydroxysuccinimide (NHS), DCC or EDCI. chemicalbook.comresearchgate.net | One-pot methods have been developed to sequentially couple maleic anhydride, an amino acid, and N-hydroxysuccinimide, streamlining the synthesis of the activated maleimide linker. researchgate.net |
Optimized In Situ Preparation Procedures for this compound
The in situ preparation of this compound is a straightforward procedure that involves the reaction between the primary amine of Azido-PEG3-Amine and the NHS ester of the maleimide linker. medkoo.comchemicalbook.com This reaction forms a stable amide bond, yielding the desired heterobifunctional product. thermofisher.com
The optimized procedure is as follows:
Reagent Preparation: The Azido-PEG3-Amine and Maleimide-NHS ester are typically provided in separate vials, often as an oil and a solid, respectively. fishersci.ca The Maleimide-NHS ester is moisture-sensitive and should be kept under a dry atmosphere (e.g., nitrogen gas). windows.netwindows.net
Dissolution: The Azido-PEG3-Amine is dissolved in a dry, water-miscible organic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). windows.netbroadpharm.com
Reaction: The solution of Azido-PEG3-Amine is slowly added to the vial containing the solid Maleimide-NHS ester with stirring or shaking. windows.netinterchim.fr
Incubation: The reaction mixture is stirred at room temperature for approximately 30 minutes. medkoo.comchemicalbook.combroadpharm.com
Monitoring (Optional): The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) on a silica (B1680970) gel plate. The product, this compound, will have a slightly lower retention factor (Rf) than the Maleimide-NHS ester. A complete reaction is indicated by the disappearance of the starting material spots and the appearance of a single clean product spot. windows.netbroadpharm.cominterchim.fr
The resulting stock solution of this compound is then used immediately for conjugation reactions. windows.net It is crucial to note that the product is only stable for short periods, typically a few hours, even when stored at -20°C. windows.netbroadpharm.com
The table below outlines typical parameters for the in situ synthesis.
| Parameter | Condition | Notes |
| Precursors | Azido-PEG3-Amine, Maleimide-NHS Ester | Often supplied as a kit with a slight molar excess of the amine component (e.g., 1.1 eq). fishersci.ca |
| Solvent | Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) windows.netbroadpharm.com | The final concentration of the organic solvent in the subsequent protein reaction should ideally be below 10% to avoid protein precipitation. windows.net |
| Temperature | Room Temperature windows.netbroadpharm.com | The reaction is efficient at ambient temperatures. |
| Reaction Time | 30 minutes medkoo.comchemicalbook.combroadpharm.com | Incubation for 30 minutes is generally sufficient for the reaction to go to completion. |
| Monitoring | Thin-Layer Chromatography (TLC) windows.netbroadpharm.com | A solvent system such as methanol/methylene chloride (1:20) can be used. interchim.fr |
| Storage of Final Product | Use immediately. Stable for only a few hours at -20°C. windows.netbroadpharm.com | The instability of the product necessitates its immediate use in downstream applications like protein labeling. |
Factors Influencing the Stability and Handling of this compound for Research Applications
The utility of this compound in bioconjugation is governed by the distinct reactivity and stability profiles of its functional groups. Understanding these factors is essential for successful and reproducible experimental outcomes.
Stability of the Maleimide Group: The maleimide moiety is the primary group for reaction with thiols. Its stability is highly pH-dependent.
Optimal pH: The reaction between a maleimide and a sulfhydryl group is most efficient and specific at a pH range of 6.5-7.5, forming a stable thioether bond. windows.netbroadpharm.com At pH 7, the maleimide group is approximately 1,000 times more reactive towards a free sulfhydryl than a primary amine. windows.net
Hydrolysis: At pH values above 7.5, the maleimide ring becomes increasingly susceptible to hydrolysis. windows.netuu.nl This opens the ring to form a maleamic acid derivative, which is unreactive towards thiols and thus deactivates the crosslinker. uu.nl
Reaction with Amines: At pH values greater than 7.0, the reactivity of the maleimide group towards primary amines also increases, reducing its specificity for thiols. windows.netbroadpharm.com
Stability of the Thiol-Maleimide Adduct: While the initial thioether bond formation is rapid, the resulting thiosuccinimide conjugate can exhibit instability.
Retro-Michael Reaction: The conjugate is susceptible to a retro-Michael reaction, particularly in the presence of other thiols like glutathione (B108866), which is abundant in intracellular environments. d-nb.infonih.gov This can lead to the transfer of the drug or label to other molecules, compromising the specificity of the conjugation. d-nb.info
Stabilization Strategies: Research has shown that the stability of the conjugate can be influenced by the local chemical environment and the structure of the maleimide itself. kinampark.comucl.ac.uk For instance, N-aryl maleimides can form more stable conjugates compared to the more common N-alkyl derivatives. nih.gov Post-conjugation hydrolysis of the thiosuccinimide ring has also been proposed as a method to increase the long-term stability of the linkage. ucl.ac.uk
Handling and Storage Considerations: Proper handling is critical to preserve the reactivity of the precursors and the freshly prepared crosslinker.
Moisture Sensitivity: The Maleimide-NHS ester precursor is moisture-sensitive. windows.net Vials should be stored with a desiccant and allowed to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture, which would hydrolyze the reactive NHS ester. windows.net
Buffer Composition: For conjugation to proteins, reaction buffers must be free of extraneous primary amines (e.g., Tris) and sulfhydryl-containing reagents (e.g., DTT). windows.net The inclusion of a chelating agent like EDTA (5-10 mM) is recommended to prevent the oxidation of thiols, which can be catalyzed by trace divalent metals. windows.net
Product Instability: As previously noted, the final this compound product is unstable and should not be stored for extended periods. medkoo.comfishersci.ca Its preparation should be timed to coincide with its immediate use in a labeling reaction.
The table below summarizes key factors influencing the stability and use of this compound.
| Factor | Influence on Stability and Reactivity | Best Practices |
| pH | The maleimide group is prone to hydrolysis above pH 7.5. windows.netuu.nl The NHS ester hydrolyzes more rapidly at higher pH. thermofisher.com The optimal pH for maleimide-thiol reaction is 6.5-7.5. windows.netbroadpharm.com | Perform maleimide conjugations in a buffer at pH 6.5-7.5. Avoid buffers with primary amines (e.g., Tris). |
| Moisture | The Maleimide-NHS ester precursor is highly susceptible to hydrolysis. windows.net | Store reagents under dry conditions with a desiccant. Equilibrate vials to room temperature before opening. Use anhydrous solvents (DMSO, DMF) for stock solutions. windows.netbroadpharm.com |
| Conjugate Stability | The resulting thiosuccinimide bond can undergo a retro-Michael reaction, leading to deconjugation. d-nb.infonih.gov | Be aware of potential conjugate instability, especially in high-thiol environments. Analyze conjugates promptly after purification. |
| Storage | The final this compound product is unstable and not suitable for long-term storage. medkoo.comchemicalbook.comfishersci.ca Precursors are more stable but require proper storage conditions. | Prepare the this compound crosslinker in situ immediately before use. medkoo.comwindows.net Store precursor kits at -20°C. windows.net |
Mechanistic Principles of Chemical Reactivity for Azido Peg3 Maleimide
Thiol-Maleimide Conjugation via Michael Addition Reaction
The maleimide (B117702) group is highly reactive towards sulfhydryl (thiol) groups, which are found in cysteine residues of proteins and peptides. This reactivity is the basis for one of the most common and specific bioconjugation strategies.
The conjugation of a maleimide to a thiol-containing molecule proceeds through a Michael addition reaction. axispharm.com In this reaction, the thiol acts as a nucleophile, attacking one of the carbon atoms of the maleimide's carbon-carbon double bond. This process is highly efficient and typically does not require a catalyst, especially in polar solvents. axispharm.com
The mechanism involves the following steps:
Thiolate Formation: The reaction is initiated by the deprotonation of the thiol (R-SH) to form a more nucleophilic thiolate anion (R-S⁻). This step is base-catalyzed. nih.govmdpi.com
Nucleophilic Attack: The thiolate anion attacks the electron-deficient double bond of the maleimide ring. mdpi.com
Protonation: The resulting intermediate is protonated to form a stable thioether bond, specifically a thiosuccinimide adduct. mdpi.com
The kinetics of the thiol-maleimide reaction are generally fast, with second-order rate constants typically in the range of 100 to 1000 M⁻¹s⁻¹. nih.gov The reaction rate is influenced by several factors, including the pKa of the thiol, the solvent, and the pH of the reaction medium. nih.govresearchgate.net For instance, the reaction with small thiol-containing molecules can be very rapid, with over 65% conjugation occurring within the first 5 minutes, reaching a plateau in about 30 minutes. uu.nl In contrast, the conjugation to larger biomolecules, such as proteins, may be slower due to steric hindrance and diffusion limitations, potentially taking up to 2 hours to reach maximum efficiency. uu.nl
The pH of the reaction buffer is a critical parameter that significantly affects both the rate and selectivity of the thiol-maleimide conjugation. ucl.ac.uk
Optimal pH Range: The reaction is most selective and efficient in a pH range of 6.5 to 7.5. axispharm.comwindows.net Within this range, the thiol group is sufficiently deprotonated to the more reactive thiolate form, while minimizing side reactions. nih.gov At a neutral pH of 7, the maleimide group is approximately 1,000 times more reactive towards a free sulfhydryl group than towards an amine group. windows.netmdpi.com
Low pH (acidic): At pH values below 6.5, the concentration of the nucleophilic thiolate anion decreases, leading to a slower reaction rate. nih.gov
High pH (alkaline): At pH values above 7.5, two competing side reactions become more prominent:
Reaction with Amines: The reactivity of primary amines (like the ε-amino group of lysine) towards the maleimide increases, which can lead to a loss of selectivity. windows.net Aza-Michael addition with amines starts to become competitive at a pH greater than 8.5. nih.gov
In protein chemistry, reducing agents are often used to cleave disulfide bonds between cysteine residues, making the resulting free thiols available for conjugation. nih.gov However, the choice of reducing agent is critical, as some can interfere with the maleimide reaction.
Thiol-based Reducing Agents: Reagents like dithiothreitol (B142953) (DTT) and 2-mercaptoethanol (B42355) (β-ME) contain thiol groups themselves. These must be removed from the protein solution before the addition of the maleimide-containing compound, as they would otherwise compete with the target thiols, significantly reducing the conjugation efficiency. nih.gov
Phosphine-based Reducing Agents: Tris(2-carboxyethyl)phosphine (B1197953) (TCEP) is a popular thiol-free reducing agent. researchgate.netiris-biotech.de Initially, it was believed that TCEP did not react with maleimides, suggesting it wouldn't need to be removed prior to conjugation. nih.govnih.gov However, more recent studies have demonstrated that TCEP can indeed react with maleimides. researchgate.netbath.ac.uknih.gov This reaction forms a stable ylene adduct with TCEP or reduces the maleimide to a succinimide (B58015) with other phosphines like THPP, rendering the maleimide incapable of reacting with thiols. bath.ac.ukacs.org Therefore, even though TCEP is thiol-free, its removal is advantageous to ensure maximum conjugation efficiency. researchgate.netnih.gov The presence of even residual amounts of phosphine (B1218219) reducing agents can lead to a measurable loss in yield. bath.ac.uk
Impact of pH on Maleimide Reactivity and Selectivity for Thiol Groups
Azide-Alkyne Cycloaddition (Click Chemistry) with the Azido (B1232118) Moiety
The azido group (N₃) at the other end of the Azido-PEG3-Maleimide molecule allows for conjugation via azide-alkyne cycloaddition, a cornerstone of "click chemistry." This reaction is known for its high efficiency, specificity, and biocompatibility. There are two main variants of this reaction.
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient reaction between an azide (B81097) and a terminal alkyne to exclusively form a 1,4-disubstituted 1,2,3-triazole. nih.govorganic-chemistry.org
Mechanism: The reaction is catalyzed by a Cu(I) species, which is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) with the addition of a reducing agent like sodium ascorbate. acs.orged.ac.uk The proposed mechanism involves the formation of a copper acetylide intermediate. organic-chemistry.orgnih.gov This intermediate then reacts with the azide in a stepwise manner, ultimately leading to the stable triazole ring. nih.gov Some studies suggest that dicopper species may be the active catalysts, showing a second-order dependence on the copper concentration. acs.orgrsc.org
Kinetics: CuAAC reactions are characterized by extremely favorable kinetics, with rate accelerations of 10⁷ to 10⁸ compared to the uncatalyzed thermal cycloaddition. organic-chemistry.org The reaction kinetics can be influenced by the copper concentration. nih.gov At catalytic concentrations of copper, the reaction rate can exhibit near zero-order dependence on the azide and alkyne concentrations. nih.gov
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a copper-free alternative to CuAAC. rsc.orgbiochempeg.com This reaction utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), which reacts spontaneously with an azide without the need for a toxic copper catalyst. biochempeg.commdpi.com This makes SPAAC particularly well-suited for applications in living systems.
Mechanism: The high reactivity of the cyclooctyne is driven by the ring strain, which significantly lowers the activation energy of the [3+2] cycloaddition with the azide. mdpi.com The reaction proceeds through a concerted mechanism to form a stable triazole linkage.
Kinetics and Reactivity of DBCO vs. BCN:
DBCO (Dibenzocyclooctyne): DBCO is one of the most reactive cyclooctynes used for SPAAC. biochempeg.com It generally exhibits fast reaction rates. For example, the reaction rate between benzyl (B1604629) azide and DBCO is reported to be 0.24 M⁻¹s⁻¹. nih.gov However, DBCO is highly lipophilic and its asymmetry can lead to the formation of regioisomers upon conjugation. rsc.org
BCN (Bicyclo[6.1.0]nonyne): BCN is another widely used cyclooctyne. biochempeg.commedchemexpress.com It is less lipophilic than DBCO and its symmetrical structure prevents the formation of regioisomers. rsc.org The reactivity of BCN can be influenced by the nature of the azide. For instance, while DBCO reacts faster with benzyl azide, BCN reacts significantly faster with phenyl azide (0.2 M⁻¹s⁻¹ for BCN vs. 0.033 M⁻¹s⁻¹ for DBCO). nih.gov This difference in reactivity is attributed to different electronic demands in the transition state. nih.gov
Orthogonal Reactivity and Bioorthogonality of Azide and Maleimide Functional Groups in Complex Biological Systems
The utility of heterobifunctional linkers like this compound in chemical biology and bioconjugation stems directly from the principle of orthogonal reactivity. This principle dictates that the distinct functional groups on the linker—in this case, an azide and a maleimide—can undergo specific and separate chemical reactions simultaneously or sequentially within the same reaction vessel without interfering with one another. uzh.chrsc.org When these reactions can proceed within a complex biological environment, such as on the surface of or inside living cells, with minimal cross-reactivity towards native biomolecules, they are termed bioorthogonal. researchgate.netescholarship.org this compound is designed to leverage these principles, enabling precise, multi-step modifications of biological targets. axispharm.com
The azide and maleimide moieties possess fundamentally different reaction mechanisms and target distinct chemical partners. The azide group is a cornerstone of bioorthogonal chemistry, valued for its small size and lack of reactivity toward most functional groups found in proteins, nucleic acids, and other biomolecules. escholarship.org Its primary reactions are the Staudinger ligation with phosphines and, more commonly, azide-alkyne cycloadditions, often categorized as "click chemistry". rsc.orgdcchemicals.com These cycloadditions can be catalyzed by copper(I) (CuAAC) or proceed without a metal catalyst by using a strained alkyne such as dibenzocyclooctyne (DBCO) in a reaction known as strain-promoted azide-alkyne cycloaddition (SPAAC). rsc.orgdcchemicals.com These reactions are highly specific and form stable triazole linkages. dcchemicals.com
Conversely, the maleimide group is a highly efficient thiol-reactive functional group. axispharm.com It undergoes a chemoselective Michael addition reaction with free sulfhydryl (thiol) groups, most notably those on the side chains of cysteine residues in proteins. nih.gov This reaction is highly dependent on pH. Optimal conditions for the maleimide-thiol conjugation are typically within a pH range of 6.5 to 7.5. broadpharm.comwindows.net Within this window, the reaction with a thiol is approximately 1,000 times more rapid than its reaction with a primary amine, ensuring high selectivity. broadpharm.comwindows.net At pH values above 7.5, the potential for side reactions with amines and hydrolysis of the maleimide ring increases significantly. nih.govbroadpharm.com
The mutual exclusivity of these reaction pathways is the foundation of their orthogonality. The azide group is inert to the thiols targeted by the maleimide, and the maleimide group does not react with the alkynes or phosphines that are partners for the azide. uzh.ch This allows for a programmed, stepwise approach to bioconjugation. For instance, a protein containing a cysteine residue can first be labeled via the maleimide-thiol reaction. After this conjugation, a second molecule bearing an alkyne group can be attached to the azide moiety of the same linker via click chemistry. uzh.ch Research into the development of cancer-targeting immune system engagers has successfully utilized orthogonal pairs of reactions, including CuAAC and maleimide ligations, to build complex molecular constructs. frontiersin.org
However, careful consideration of the reaction sequence and conditions is critical for success. Since the maleimide-thiol reaction is often kinetically faster, it may be performed first, followed by purification before the azide-alkyne cycloaddition. uzh.ch A notable mechanistic consideration is the potential for a slow, unintended (3+2) dipolar cycloaddition between the azide and the maleimide group itself to form a triazoline ring. acs.orgnih.gov This potential for intramolecular reaction is why reagents like this compound are often supplied as kits to be prepared in situ and used immediately, as they may not be stable during prolonged storage. acs.orgnih.govthermofisher.com Furthermore, reagents used in one step can have unintended consequences on the orthogonal group; for example, the reducing agent tris(2-carboxyethyl)phosphine (TCEP), often used to reduce disulfide bonds and free up thiols for maleimide conjugation, can also reduce the azide group to an amine (a Staudinger reduction) or undergo a phospha-Michael addition with the maleimide. acs.orgnih.gov This necessitates a carefully planned experimental design, often involving the removal of excess reagents between conjugation steps. windows.net
The following tables summarize the distinct reactive properties and strategic considerations for using this compound in orthogonal ligation schemes.
Table 1: Reaction Characteristics of Azide and Maleimide Functional Groups
| Functional Group | Reaction Type | Reaction Partner | Key Conditions | Resulting Covalent Bond |
|---|---|---|---|---|
| Maleimide | Michael Addition | Thiol (e.g., Cysteine) | Aqueous Buffer, pH 6.5 - 7.5 broadpharm.comwindows.net | Thioether axispharm.com |
| Azide | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Alkyne (e.g., DBCO, BCN) | Physiological conditions, metal-free rsc.orgdcchemicals.com | Triazole dcchemicals.com |
| Azide | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne | Requires Cu(I) catalyst and ligands nih.gov | Triazole dcchemicals.com |
| Azide | Staudinger Ligation | Phosphine (e.g., Triarylphosphine) | Physiological conditions, metal-free nih.govpcbiochemres.com | Amide |
Table 2: Orthogonal Ligation Strategies and Mechanistic Considerations
| Strategy | Description | Rationale & Key Considerations | Potential Pitfalls |
|---|---|---|---|
| Sequential Ligation: Maleimide First | The thiol-reactive maleimide is conjugated to the first biomolecule, followed by purification and subsequent reaction of the azide with an alkyne- or phosphine-modified second molecule. uzh.ch | The maleimide-thiol reaction is often faster. uzh.ch This order prevents the azide from being exposed to reagents (like TCEP) used for thiol reduction. | Requires an intermediate purification step to remove excess reagents. windows.net |
| Sequential Ligation: Azide First | The azide is reacted first via click chemistry or Staudinger ligation, followed by purification and the maleimide-thiol conjugation. | Useful if the thiol-containing biomolecule is sensitive or if the alkyne-containing molecule is more precious. Can avoid exposing cysteine residues on the azide-reaction target to maleimide. | Reducing agents like TCEP used for the subsequent thiol reaction may reduce the already-conjugated azide if not designed carefully. nih.gov |
| Simultaneous Ligation | Both the maleimide-thiol and azide-alkyne reactions are performed in a single pot. uzh.ch | Theoretically possible due to the high orthogonality of the reactions. uzh.ch Increases efficiency by reducing the number of steps. | Requires that all components and buffer conditions are compatible. Risk of cross-reactivity (e.g., TCEP with azide/maleimide) is higher. nih.gov |
Advanced Bioconjugation Strategies Employing Azido Peg3 Maleimide
Site-Specific Functionalization of Proteins and Peptides
The ability to modify proteins and peptides at specific sites is crucial for creating well-defined bioconjugates with preserved biological activity. Azido-PEG3-Maleimide offers a powerful approach to achieve such site-specificity, primarily by targeting cysteine residues and, more recently, the N-terminus of proteins.
Cysteine-Directed Conjugation Methodologies for Protein Modification
The most prevalent application of this compound in protein modification is through cysteine-directed conjugation. The maleimide (B117702) group reacts specifically with the thiol group of a cysteine residue to form a stable thioether linkage. This reaction is highly efficient and proceeds under mild conditions, typically at a pH range of 6.5-7.5. broadpharm.comwindows.net At a pH of 7, the maleimide group is approximately 1,000 times more reactive towards a free sulfhydryl than towards an amine, ensuring high selectivity for cysteine over other amino acid residues like lysine (B10760008). broadpharm.comwindows.net
This strategy is particularly effective for proteins that have been engineered to contain a single, surface-accessible cysteine residue. This allows for the precise, stoichiometric attachment of the this compound linker to a predetermined location on the protein. Once the azide (B81097) functionality is introduced, a second molecule containing a compatible reactive group, such as a dibenzocyclooctyne (DBCO) or an alkyne, can be attached via click chemistry. arxiv.orgcd-bioparticles.net This two-step approach provides a high degree of control over the final conjugate's composition and architecture. arxiv.org
A typical workflow for cysteine-directed protein labeling involves:
Reduction of Disulfide Bonds: If the target cysteine is involved in a disulfide bond, a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) is used to expose the free thiol group. broadpharm.comwindows.net
Maleimide Reaction: The protein is then incubated with this compound to allow the maleimide-thiol reaction to occur. broadpharm.comarxiv.org
Purification: Excess, unreacted this compound is removed, often through desalting columns or dialysis. windows.netarxiv.org
Click Chemistry: The azide-modified protein is then reacted with a molecule containing a terminal alkyne or a strained cyclooctyne (B158145) (like DBCO) to form the final bioconjugate. arxiv.orggenelink.com
| Parameter | Condition/Reagent | Purpose | Reference |
|---|---|---|---|
| Optimal pH for Maleimide-Thiol Reaction | 6.5 - 7.5 | Ensures high selectivity for sulfhydryl groups over amines. | broadpharm.comwindows.net |
| Reducing Agent | TCEP (tris(2-carboxyethyl)phosphine) | Reduces disulfide bonds to expose free thiol groups for conjugation. | broadpharm.comwindows.net |
| Chelating Agent (Optional) | EDTA (5-10 mM) | Prevents re-oxidation of disulfides by trace metal ions. | broadpharm.comwindows.net |
| Purification Method | Spin desalting columns or dialysis | Removes excess unreacted crosslinker and reagents. | windows.netarxiv.org |
Emerging Strategies for N-Terminal Maleimide-Mediated Protein Conjugation
While cysteine-directed methods are well-established, they are limited by the presence and accessibility of cysteine residues in the protein of interest. chemrxiv.orgchemrxiv.orgnih.gov Consequently, there is growing interest in developing strategies to target other functional groups, such as the N-terminal α-amine. chemrxiv.orgchemrxiv.orgnih.gov The N-terminus of a protein offers a unique, single site for modification, ensuring the production of homogeneous conjugates. researchgate.net
Recent research has demonstrated a copper(II)-mediated method for the N-terminal modification of proteins using maleimide derivatives. chemrxiv.orgchemrxiv.orgnih.govresearchgate.net This approach involves a [3+2] cycloaddition reaction between the N-terminal amino acid, a 2-pyridinecarboxaldehyde (B72084) (2-PC) derivative, and a maleimide. chemrxiv.orgchemrxiv.orgnih.govresearchgate.net The copper(II) ion plays a crucial role in selectively activating the N-terminus for the reaction, even in the presence of numerous lysine residues which also contain primary amines. chemrxiv.orgchemrxiv.orgresearchgate.net This method allows for the attachment of various functionalities, including those present on this compound, to a wide range of proteins, regardless of their N-terminal amino acid. chemrxiv.orgchemrxiv.org
Construction of Dual-Labeled and Multifunctional Protein Bioconjugates
The combination of cysteine-directed and N-terminal modification strategies, or the use of orthogonal chemistries, opens up possibilities for creating dual-labeled and multifunctional protein bioconjugates. For instance, a protein could be modified at a specific cysteine residue with this compound, and simultaneously or sequentially labeled at its N-terminus with a different functional molecule.
Furthermore, the azide group introduced by this compound can serve as a versatile platform for subsequent modifications. A protein functionalized with an azide can be reacted with a molecule containing a terminal alkyne, which in turn could carry another reactive group. This allows for the construction of complex, multifunctional protein architectures. A notable example is the creation of dual-drug antibody-drug conjugates (ADCs), where two different cytotoxic drugs are attached to a single antibody molecule to enhance therapeutic efficacy. rsc.org
Conjugation to Oligonucleotides and Other Nucleic Acid Constructs
This compound is also a valuable reagent for the modification of oligonucleotides and other nucleic acid structures, enabling their use in a wide array of applications, from diagnostics to nanotechnology.
Thiol-Modified Oligonucleotide Ligation with this compound
Similar to proteins, oligonucleotides can be synthesized with thiol modifications, typically at the 5' or 3' end, or internally. genelink.comgenelink.com These thiol-modified oligonucleotides can be readily conjugated to the maleimide group of this compound. genelink.comgenelink.com This post-synthesis conjugation introduces an azide group onto the oligonucleotide, which can then be used for further functionalization. genelink.comgenelink.com The process involves reacting the thiol-modified oligonucleotide with this compound, followed by purification to remove the excess crosslinker.
Application in Click Chemistry-Based DNA Labeling and Functionalization
Once an oligonucleotide is functionalized with an azide group using this compound, it becomes a versatile building block for a variety of click chemistry applications. genelink.comgenelink.comgenelink.com The azide-modified oligonucleotide can be efficiently and specifically ligated to another molecule containing a terminal alkyne. genelink.comgenelink.com This is particularly useful for:
DNA Labeling: Attaching fluorescent dyes, biotin, or other reporter molecules to oligonucleotides for use as probes in techniques like fluorescence in situ hybridization (FISH) or polymerase chain reaction (PCR). genelink.com
DNA-Protein Conjugation: As demonstrated in a study involving the enzyme urease, an azide-modified protein (created via cysteine-directed conjugation with this compound) can be linked to a DBCO-modified single-stranded DNA through a strain-promoted click reaction. arxiv.org This allows for the precise positioning of proteins onto DNA origami nanostructures. arxiv.orgresearchgate.net
Formation of Cyclic Oligonucleotides: Click chemistry can be used to circularize oligonucleotides, which have shown increased stability in serum, making them promising for in vivo applications. genelink.comgenelink.com
| Application | Description | Key Chemistries | Reference |
|---|---|---|---|
| DNA Labeling | Attachment of reporter molecules (e.g., fluorescent dyes, biotin) to oligonucleotides. | Thiol-Maleimide ligation, Copper(I)-catalyzed or Strain-promoted Azide-Alkyne Cycloaddition. | genelink.com |
| DNA-Protein Conjugation | Linking proteins to specific sites on DNA strands or nanostructures. | Thiol-Maleimide ligation, Strain-promoted Azide-Alkyne Cycloaddition (SPAAC). | arxiv.orgresearchgate.net |
| Cyclic Oligonucleotides | Intramolecular ligation to form circular DNA or RNA structures with enhanced stability. | Thiol-Maleimide ligation, Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). | genelink.comgenelink.com |
Antibody and Antibody Fragment Bioconjugation
The heterobifunctional nature of this compound, which possesses both a maleimide group and an azide group, makes it a versatile and powerful tool in advanced bioconjugation. cd-bioparticles.netnih.gov The maleimide end reacts specifically with thiol groups, such as those found in cysteine residues of proteins, to form a stable thiosuccinimide linkage. nih.govresearchgate.net The azide end allows for subsequent conjugation to molecules containing a terminal alkyne or a strained cyclooctyne group, like dibenzocyclooctyl (DBCO), through a highly efficient and specific copper-free "click chemistry" reaction. cd-bioparticles.netnih.gov This dual reactivity enables precise, site-specific modifications of antibodies and their fragments for therapeutic and diagnostic purposes.
Rational Design of Antibody-Drug Conjugates (ADCs) via this compound Linkers
The development of site-specific conjugation methods is a significant advancement in ADC design, moving beyond the heterogeneous products of first-generation technologies. fujifilm.com By engineering cysteine residues at specific locations on the antibody surface, researchers can control exactly where the linker attaches. google.com The this compound linker facilitates a two-step conjugation strategy. First, the maleimide group of the linker reacts with the thiol of an engineered cysteine on the antibody. nih.gov This creates an azide-functionalized antibody. In the second step, a cytotoxic payload that has been modified with a strained alkyne, such as DBCO, is "clicked" onto the azide handle. nih.govgoogle.com This copper-free click reaction is bio-orthogonal, meaning it proceeds with high efficiency in aqueous environments without interfering with native biological functions. mdpi.combiorxiv.org
A key advantage of this approach is the ability to produce ADCs with a uniform DAR. Homogeneous ADCs exhibit improved pharmacokinetics, a better therapeutic index, and reduced toxicity compared to heterogeneous ADCs. google.com The short polyethylene (B3416737) glycol (PEG) spacer (PEG3) in the linker enhances the solubility and stability of the conjugate while minimizing non-specific interactions. axispharm.com
Table 1: Key Features of this compound in ADC Design
| Feature | Description | Research Finding Reference |
|---|---|---|
| Bifunctionality | Contains a thiol-reactive maleimide group and an alkyne-reactive azide group. | cd-bioparticles.netnih.gov |
| Site-Specificity | The maleimide group enables covalent attachment to engineered cysteine residues on an antibody. | nih.govgoogle.com |
| Bio-orthogonal Chemistry | The azide group allows for copper-free click chemistry conjugation with a DBCO-modified drug payload. | google.commdpi.combiorxiv.org |
| PEG Spacer | The 3-unit PEG chain increases the hydrophilicity and solubility of the resulting ADC. | cd-bioparticles.netaxispharm.com |
| Homogeneity | Enables the production of ADCs with a precisely controlled drug-to-antibody ratio (DAR). | fujifilm.comgoogle.com |
One documented method involves incubating an antibody containing engineered cysteine residues with this compound to create a capped, azide-functionalized antibody. google.com This intermediate is then reacted with a DBCO-modified payload, such as DBCO-PEG-MMAF, to form the final ADC. google.com This rational design strategy ensures the payload is attached at a specific site, preserving the antibody's antigen-binding affinity and biological function.
Functionalization of Antibody Fragments (e.g., scFv, VHH) for Targeted Applications
The strategic advantages of this compound extend to the functionalization of smaller antibody fragments like single-chain variable fragments (scFv) and nanobodies (VHH). These fragments retain the antigen-binding specificity of a full-sized antibody but possess properties such as improved tissue penetration. Their smaller size, however, necessitates precise modification to attach imaging agents, therapeutic payloads, or nanostructures without compromising their function.
This compound is instrumental in this context, providing a reliable method for site-specific conjugation. Research has demonstrated the functionalization of scFv fragments for various applications. In one study, an scFv targeting the Epidermal Growth Factor Receptor (EGFR) and engineered with a C-terminal cysteine was conjugated to this compound. uq.edu.au The resulting azide-functionalized scFv was then available for click chemistry reactions, for example, to attach it to a polymer for nanoparticle self-assembly. uq.edu.au This highlights the linker's role in creating novel, targeted nanomaterials.
Another application involves the precise arrangement of proteins on DNA origami nanostructures. acs.orgnih.gov In this work, a peptide nucleic acid (PNA) containing a cysteine residue was functionalized with this compound. acs.orgnih.gov This azide-modified PNA could then be used to precisely position an scFv (the H57-scFv, a T-cell receptor ligand) on a DNA-based platform, allowing for systematic studies of protein function and cellular stimulation. acs.orgnih.gov
The general process for functionalizing a cysteine-containing antibody fragment is outlined in the table below.
Table 2: Example Conjugation Scheme for an scFv Fragment
| Step | Procedure | Compound Used | Purpose | Research Finding Reference |
|---|---|---|---|---|
| 1. Reduction | The scFv containing an engineered cysteine is treated with a reducing agent (e.g., DTT or TCEP) to ensure a free thiol group. | Dithiothreitol (B142953) (DTT) | Expose the reactive thiol (-SH) group on the cysteine residue. | uq.edu.au |
| 2. Maleimide Reaction | The reduced scFv is reacted with a molar excess of this compound. | This compound | Covalently attach the linker to the scFv via a stable thiosuccinimide bond. | uq.edu.auacs.orgnih.gov |
| 3. Purification | Unreacted linker is removed, typically by size exclusion chromatography or dialysis. | N/A | Isolate the azide-functionalized scFv (scFv-Azide). | uq.edu.au |
| 4. Click Chemistry | The scFv-Azide is reacted with a molecule containing a DBCO group (e.g., a therapeutic, imaging agent, or nanostructure). | DBCO-functionalized molecule | Form the final, site-specifically functionalized scFv conjugate. | nih.govresearchgate.net |
This modular approach allows for the versatile application of antibody fragments in targeted drug delivery, advanced imaging, and the construction of complex biomaterials, where precise control over molecular architecture is paramount.
Applications of Azido Peg3 Maleimide in Advanced Materials and Nanobiotechnology Research
Surface Engineering and Functionalization of Nanoparticles and Biomaterials
The ability to tailor the surface properties of materials at the nanoscale is fundamental to developing next-generation technologies. Azido-PEG3-Maleimide serves as a versatile molecular bridge, enabling the covalent attachment of biomolecules and other functional moieties to a variety of substrates.
Modification of Gold Nanoparticle Surfaces for Enhanced Biocompatibility
Gold nanoparticles (AuNPs) are widely utilized in biomedical applications due to their unique optical and electronic properties. However, their inherent stability and biocompatibility in complex biological environments can be limited. This compound offers a robust solution for modifying AuNP surfaces. mdpi.com The maleimide (B117702) group can react with thiol-containing molecules, which readily bind to the gold surface, while the azide (B81097) group remains available for subsequent "click" chemistry reactions. cd-bioparticles.netmedkoo.com This allows for the attachment of biocompatible polymers like PEG, which can shield the nanoparticle surface, reduce non-specific protein adsorption, and enhance circulation times in biological systems. preprints.orgmdpi.com Furthermore, the azide terminus can be used to conjugate targeting ligands, such as antibodies or peptides, for cell-specific delivery. mdpi.com Research has shown that coating AuNPs with N,N-dimethylacrylamide-based copolymers containing azide groups, which can be introduced via linkers like this compound, significantly increases their stability and enables functionalization with biomolecules like single-stranded DNA (ssDNA) and streptavidin. mdpi.com
Functionalization of Polymeric and Self-Assembled Nanoparticles
The versatility of this compound extends to the functionalization of polymeric and self-assembled nanoparticles. For instance, in the development of drug delivery systems, this crosslinker can be used to attach targeting moieties or therapeutic payloads to pre-formed nanoparticles. preprints.orguq.edu.au A study on the creation of multifunctional, self-assembled nanoparticles utilized this compound to link a single-chain variable fragment (scFv) antibody to a polylactic acid (PLA) polymer. uq.edu.au This was achieved by reacting the maleimide end of the linker with a site-specific thiol on the scFv, leaving the azide group available for conjugation to the alkyne-functionalized polymer via a click chemistry reaction. uq.edu.au This method allows for the creation of nanoparticles with precise control over the type and density of surface ligands, which is crucial for applications in targeted drug delivery and diagnostics. uq.edu.au
Integration into Self-Assembled Monolayers (SAMs) for Controlled Surface Chemistry
Self-assembled monolayers (SAMs) provide a powerful platform for creating well-defined and functionalized surfaces. This compound can be integrated into SAMs to introduce azide functionalities, which can then be used to immobilize a wide range of molecules through click chemistry. rsc.orgchemrxiv.org For example, a silica (B1680970) surface can first be treated with an alkyne-terminated silane (B1218182) to form an alkyne-functionalized SAM. Subsequent reaction with this compound converts the surface to a maleimide-terminated one, ready for the attachment of thiol-containing biomolecules. rsc.org This approach offers a high degree of control over the surface chemistry and has been employed to create stable antimicrobial coatings by immobilizing peptides onto silica surfaces. rsc.org The ability to precisely engineer the molecular architecture of SAMs is critical for applications in biosensing, cell adhesion studies, and the development of biocompatible implants. rsc.orgnih.gov
Enzyme Immobilization and Mechanistic Studies of Surface-Tethered Enzymes
Immobilizing enzymes onto solid supports offers numerous advantages, including enhanced stability, reusability, and the potential for integration into biocatalytic reactors and biosensors. mdpi.comcsic.es this compound plays a crucial role in the site-specific and covalent attachment of enzymes to various nanostructures, facilitating detailed investigations into their structure-function relationships. researchgate.netarxiv.org
Covalent Attachment of Enzymes, such as Urease, to DNA Origami Nanostructures
DNA origami technology allows for the construction of precisely defined nanostructures, which serve as excellent scaffolds for organizing enzymes with nanoscale precision. researchgate.netplos.org A notable application of this compound is in the site-specific tethering of the enzyme urease to DNA origami. researchgate.netarxiv.orgplos.org In this process, the maleimide group of the linker reacts with surface-exposed cysteine residues on the urease enzyme. researchgate.netplos.orgplos.org This creates an azide-functionalized enzyme, which can then be "clicked" onto a DNA origami structure that has been modified with a complementary reactant, such as a dibenzocyclooctyne (DBCO)-modified DNA strand. arxiv.orgplos.org This method ensures a stable, covalent linkage and allows for precise control over the spatial arrangement of the enzymes on the nanostructure. researchgate.netplos.org
Investigating the Impact of Immobilization Site and Orientation on Enzyme Activity and Stability
The ability to control the immobilization site and orientation of an enzyme is critical, as these factors can significantly impact its catalytic activity and stability. mdpi.comcsic.esnih.gov The use of this compound in conjunction with techniques like DNA origami provides an ideal platform for such investigations. researchgate.netarxiv.org Research on urease tethered to DNA origami has shown that the enzymatic activity can be maintained after conjugation, demonstrating the mildness of the click chemistry approach. researchgate.net Studies have also found that the molar ratio of the crosslinker to the enzyme can be optimized to achieve the highest labeling yield. arxiv.orgplos.org By systematically varying the attachment points on the DNA origami scaffold, researchers can explore how the local environment and enzyme orientation affect its function. researchgate.netplos.org This knowledge is invaluable for the rational design of highly efficient and stable immobilized enzyme systems for various biotechnological applications. mdpi.comresearchgate.net
Research Applications of Azido Peg3 Maleimide in Translational Biomedical Sciences
Development of Next-Generation Targeted Drug Delivery Systems
The design of targeted drug delivery systems aims to increase the therapeutic efficacy of drugs while minimizing off-target side effects. Azido-PEG3-Maleimide serves as a versatile linker in the construction of these sophisticated systems, particularly in the fields of antibody-drug conjugates and PEGylated therapeutics. chemimpex.com
The synthesis of an ADC using this linker typically involves a two-step process. First, the maleimide (B117702) group of this compound reacts with free sulfhydryl (thiol) groups on the antibody, which are often generated by the controlled reduction of interchain disulfide bonds. broadpharm.comnih.gov This reaction forms a stable thioether bond. chemimpex.com The reaction is highly efficient and specific for thiols at a pH range of 6.5-7.5. broadpharm.cominterchim.fr In the second step, the azide (B81097) group on the linker is conjugated to an alkyne-modified cytotoxic payload via a copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reaction, a type of "click chemistry". chemimpex.commedchemexpress.commedchemexpress.com This modular approach allows for the precise attachment of potent drugs to antibodies, enabling their targeted delivery to cancer cells. chemimpex.comfujifilm.com
| Component | Role in ADC Synthesis | Relevant Chemistry |
| Monoclonal Antibody | Provides specificity for a tumor-associated antigen. | Contains cysteine residues whose disulfide bonds can be reduced to provide thiol (-SH) groups for conjugation. |
| This compound | Acts as a stable bridge connecting the antibody to the cytotoxic drug. chemicalbook.comchemsrc.com | The maleimide group reacts with antibody thiols; the azide group reacts with the drug's alkyne group. chemimpex.com |
| Cytotoxic Drug | Provides the cell-killing mechanism upon internalization by the target cell. fujifilm.com | Chemically modified to contain a terminal alkyne group for the click reaction. |
This table summarizes the components and chemical strategies involved in synthesizing Antibody-Drug Conjugates (ADCs) using the this compound linker.
PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to a molecule, is a well-established strategy for improving the pharmaceutical properties of therapeutic agents. lifetein.comnih.govresearchgate.net The short, hydrophilic PEG3 spacer in this compound confers several advantages to the resulting bioconjugate. chemimpex.comcd-bioparticles.net
| Pharmacokinetic Parameter | Effect of PEGylation | Mechanism |
| Circulation Half-Life | Increased | Reduces kidney filtration and clearance by the immune system. lifetein.comnih.gov |
| Immunogenicity | Reduced | Shields the bioconjugate from detection by antibodies and immune cells. researchgate.net |
| Solubility | Increased | The hydrophilic nature of the PEG chain improves solubility in aqueous environments. chemimpex.comlifetein.com |
| Proteolytic Degradation | Reduced | The PEG chain sterically hinders the approach of proteolytic enzymes. lifetein.comnih.gov |
This table outlines the pharmacokinetic advantages conferred by the PEG component of linkers like this compound.
Role in the Synthesis of Antibody-Drug Conjugates (ADCs) for Targeted Therapies
Design and Synthesis of Imaging Probes and Fluorescent Labeling Agents
The ability to visualize and track biological molecules and processes in real-time is crucial for understanding disease mechanisms and developing new diagnostics. This compound facilitates the creation of sophisticated imaging probes by linking targeting moieties to signaling molecules like fluorophores. chemimpex.com
This compound is used to create fluorescent probes for real-time imaging studies, which allows for the tracking of biological processes within living cells. chemimpex.com The maleimide end of the linker can be attached to a cysteine residue on a protein or peptide of interest, while the azide end can be "clicked" to a fluorescent dye containing a compatible alkyne group. chemimpex.comgenelink.com This strategy has been employed to label biomolecules for live-cell microscopy and to track thiol-containing molecules like glutathione (B108866). acs.org The rapid kinetics of the maleimide-thiol reaction are advantageous for bioimaging, allowing for the visualization of processes in real-time. acs.org
A specific research application involves the covalent incorporation of fluorescently labeled, protease-sensitive peptides into zymography gels. nih.govjove.com In this technique, a peptide substrate containing a C-terminal cysteine is first attached to the maleimide group of the linker. The resulting azide-functionalized peptide is then incorporated into a polyacrylamide gel. This method allows for the sensitive detection of specific protease activity, as cleavage of the peptide by enzymes electrophoresed into the gel results in a measurable change in fluorescence. nih.govjove.com This approach expands the range of detectable proteases beyond what is possible with traditional zymography. nih.gov
The fabrication of fluorescent ligand conjugates is a key application of this compound. chemimpex.com It enables the attachment of fluorescent tags to biomolecules, which facilitates the study of cellular interactions. chemimpex.com For example, research has demonstrated the synthesis of a cryptophane-based biosensor designed for 129Xe NMR imaging. nih.gov In this multi-step synthesis, a peptide scaffold was functionalized with a folate targeting moiety, a cryptophane cage for xenon binding, and a cysteine residue. The this compound linker was not used for the primary assembly, but the study highlights the utility of the maleimide-thiol reaction by attaching a Cy3 fluorescent dye to the cysteine residue, enabling visualization and quantification of the biosensor's uptake in cells via fluorescence imaging. nih.gov This demonstrates the principle of using the maleimide group for site-specific labeling of complex biological probes.
Similarly, the linker can be used to attach fluorescent dyes to DNA. genelink.com A thiol-modified oligonucleotide can be reacted with the maleimide group of this compound, introducing an azide handle onto the DNA strand. This azide-modified DNA can then be conjugated to a fluorescent probe containing an alkyne group through a click chemistry reaction. genelink.comgenelink.com
| Application | Target Biomolecule | Linker Chemistry | Imaging Modality |
| Protease Detection | Protease-sensitive peptide with a C-terminal cysteine | Maleimide-thiol conjugation to peptide, then covalent incorporation into gel. nih.govjove.com | Fluorescence Zymography |
| DNA Labeling | Thiol-modified oligonucleotide | Maleimide-thiol conjugation to DNA, followed by azide-alkyne click reaction to dye. genelink.comgenelink.com | Fluorescence Microscopy |
| Biosensor Tracking | Peptide with an accessible cysteine residue | Maleimide-thiol conjugation to attach a fluorescent dye (e.g., Cy3). nih.gov | Confocal Microscopy / Flow Cytometry |
This table details examples of how this compound and its reactive ends are used to fabricate fluorescent conjugates for biomedical imaging.
Applications in Real-Time Tracking and Visualization of Biological Processes
Advancements in Biosensor and Diagnostic Tool Development
This compound plays a crucial role in the development of novel biosensors and diagnostic tools by enabling the precise assembly of their molecular components. chemimpex.comarxiv.org The linker's ability to connect biological recognition elements to surfaces or other molecules is fundamental to this application. chemimpex.comrsc.org
One innovative example is the site-specific tethering of an enzyme to a DNA origami nanostructure. arxiv.org In a published study, researchers used this compound to conjugate the enzyme urease to single-stranded DNA. The maleimide group reacted with surface cysteine residues on the urease enzyme. The azide group on the other end of the linker was then reacted with a dibenzocyclooctyne (DBCO)-modified DNA strand via a strain-promoted click reaction. arxiv.org This DNA-labeled urease could then be precisely positioned on a DNA origami scaffold through complementary base pairing. This approach allows for the construction of highly organized enzyme-based nanodevices that could serve as advanced diagnostic tools or components in synthetic biological circuits. arxiv.org
Another diagnostic application is the development of improved zymography techniques, as previously mentioned. nih.govjove.com By covalently linking custom-designed fluorescent peptide substrates into the gel matrix, these assays become highly sensitive and specific diagnostic tools for measuring the activity of proteases implicated in diseases like cancer. nih.gov This method overcomes the limitations of traditional techniques that rely on a limited number of commercially available protein substrates. nih.gov
Elucidation of Protein-Protein Interactions and Investigations into Protein Structural Dynamics
The heterobifunctional nature of this compound makes it a powerful tool for dissecting the intricate network of protein-protein interactions (PPIs) and for probing the structural dynamics that govern protein function. This crosslinker contains two distinct reactive moieties: a maleimide group that selectively forms a stable thioether bond with sulfhydryl groups on cysteine residues, and an azide group that can undergo highly specific bioorthogonal "click" chemistry reactions with alkyne-modified molecules. broadpharm.commedkoo.com The defined length of the polyethylene glycol (PEG) spacer provides crucial distance constraints for structural analysis. austinpublishinggroup.comnih.gov
This dual reactivity allows for the covalent linking of proteins, either to each other or to other molecular probes, in a controlled and specific manner. broadpharm.com Such strategies are instrumental in stabilizing transient interactions for identification, mapping interaction interfaces, and assembling defined protein complexes for functional and structural studies. austinpublishinggroup.comnih.gov
Site-Specific Conjugation for Assembling and Analyzing Protein Complexes
A significant application of this compound is in the construction of well-defined protein assemblies to study their collective function and structure. By introducing specific reactive handles onto different proteins, researchers can direct their assembly into desired architectures.
One prominent example involves a protocol developed to create dimers from highly oligomeric light-harvesting proteins. theses.fr In this method, this compound is used in conjunction with a dibenzocyclooctyne (DBCO) reagent. theses.fr The maleimide end of the linker can be attached to a cysteine on one protein monomer, while the azide is then available to react via copper-free click chemistry with a DBCO-modified partner protein. theses.fr This approach enables the formation of specific, biologically relevant dimer structures, which are crucial for studying energy transfer mechanisms between the protein complexes. theses.fr
| Component | Role in Dimerization | Reference |
|---|---|---|
| Light-Harvesting Protein Monomer 1 | First binding partner, contains a native or engineered cysteine residue. | theses.fr |
| This compound | Crosslinker that attaches to Monomer 1 via its maleimide group, presenting an azide for the next step. | theses.fr |
| Light-Harvesting Protein Monomer 2 | Second binding partner, modified with a DBCO group. | theses.fr |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | The "click" reaction that covalently links the azide on Monomer 1 to the DBCO on Monomer 2, forming the dimer. | theses.fr |
In another innovative application, this compound was used to tether the enzyme urease to DNA origami nanostructures. plos.orgresearchgate.net The maleimide group of the crosslinker first reacts with a surface cysteine on the urease enzyme. nih.govarxiv.org Subsequently, a single-stranded DNA molecule modified with a DBCO group is "clicked" onto the azide end of the linker. nih.govarxiv.org This DNA-enzyme conjugate can then be precisely positioned on a DNA origami scaffold through complementary base pairing. researchgate.netplos.org This technique is invaluable for studying how the spatial arrangement of enzymes affects their activity and for building novel nanotechnological devices. plos.orgresearchgate.net Research into this conjugation method revealed that the efficiency of linking the DNA to the urease was dependent on the molar ratio of the crosslinker to the protein.
| Molar Ratio (this compound : Urease Hexamer) | Observed Conjugation Yield | Reference |
|---|---|---|
| 1x to 10x | Increasing molecular weight of the protein band observed via PAGE, indicating a progressively higher degree of DNA labeling. | nih.gov |
| 10x | Resulted in the highest labeling yield. | plos.orgnih.govarxiv.org |
| Above 10x | The labeling yield appeared to saturate, with no significant increase in molecular weight. | nih.gov |
Probing Protein Structural Dynamics at Interfaces
Investigating the structural dynamics of proteins, especially upon interaction with surfaces, is crucial for applications in biomaterials and diagnostics. This compound can be used to immobilize proteins onto functionalized surfaces for analysis by surface-sensitive techniques. sci-hub.catacs.org
In one study, this compound was used as a linker to attach the enzyme β-galactosidase to a surface functionalized with alkyne groups. sci-hub.cat The azide end of the linker partakes in a click reaction with the surface, presenting the maleimide group for covalent attachment of a cysteine-containing enzyme mutant. sci-hub.cat This immobilization strategy allows for the investigation of the enzyme's structural orientation and conformational changes at the solid-liquid interface using techniques like Sum Frequency Generation (SFG) vibrational spectroscopy and molecular dynamics simulations. sci-hub.catacs.org Such studies provide molecular-level insights into how immobilization affects an enzyme's structure, which is directly related to its activity and stability. sci-hub.cat
Analytical and Biophysical Characterization Techniques for Azido Peg3 Maleimide Conjugates
Spectroscopic Characterization Methods
Spectroscopic techniques are invaluable for probing the chemical structure and surface composition of Azido-PEG3-Maleimide conjugates, confirming the presence of the PEG linker and the success of the conjugation reaction at a molecular level.
Sum Frequency Generation (SFG) Spectroscopy Sum Frequency Generation (SFG) is a surface-specific vibrational spectroscopy technique capable of providing detailed information about the structure and orientation of molecules at interfaces. While direct studies on this compound are not prevalent, SFG is widely used to characterize polyethylene (B3416737) glycol (PEG) films on various substrates. It can probe the conformational order of the PEG chains, which is critical for understanding the surface properties of the resulting conjugate, such as its ability to resist non-specific protein adsorption.
Raman and UV-Resonance Raman Spectroscopy Raman spectroscopy provides vibrational spectra, offering a molecular fingerprint of the analyte. sepscience.com When applied to this compound conjugates, it can identify vibrational modes associated with the maleimide (B117702) ring, the PEG linker, and the conjugated biomolecule.
Surface-Enhanced Resonance Raman Scattering (SERRS) is a highly sensitive technique that combines surface-enhanced Raman scattering (SERS) and resonance Raman spectroscopy (RRS). edinst.com SERRS can achieve enormous signal enhancements, allowing for the detection of analytes at very low concentrations. edinst.com This makes it particularly useful for analyzing bioconjugates where the linker or a specific functional group acts as a resonant Raman reporter. edinst.com
UV-Resonance Raman (UVRR) spectroscopy offers enhanced sensitivity for protein structure analysis. europeanpharmaceuticalreview.com By tuning the excitation laser to the absorption bands of aromatic amino acid residues or the peptide backbone, UVRR can provide detailed information on protein secondary structure, local environment, and hydrogen bonding. sepscience.comspectroscopyonline.com This allows researchers to assess if the conjugation process via the maleimide group has induced any conformational changes in the protein partner. spectroscopyonline.com
X-ray Photoelectron Spectroscopy (XPS) X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a premier technique for analyzing surface chemistry. azom.comsusos.com It is exceptionally surface-sensitive, with an information depth of less than 10 nm. susos.com When characterizing surfaces modified with this compound conjugates, XPS is used to confirm the presence and integrity of the PEG coating.
The key indicator for a successful PEGylation in an XPS spectrum is the presence of a strong C-O peak in the high-resolution C 1s spectrum, typically found at a binding energy of around 286.5 eV. azom.com In contrast, an unmodified substrate like polypropylene (B1209903) would only show a C-C peak at approximately 285.0 eV. azom.com XPS can also provide quantitative data on the elemental composition of the surface, allowing for the calculation of PEG coverage density by measuring the attenuation of the substrate's signal. researchgate.netgumed.edu.pl
| Technique | Information Obtained for PEG-Maleimide Conjugates | Typical Findings |
| XPS | Surface elemental composition, confirmation of PEG presence, quantification of surface coverage. susos.comresearchgate.net | Detection of a characteristic C-O peak (~286.5 eV) in the C 1s spectrum confirms PEGylation. The intensity ratio of C-O to substrate signals can indicate coating thickness and integrity. azom.com |
| UVRR | Assessment of protein secondary structure post-conjugation. sepscience.comspectroscopyonline.com | Comparison of spectra before and after conjugation reveals potential conformational changes in the protein, ensuring its structural integrity is maintained. europeanpharmaceuticalreview.com |
| SERRS | Highly sensitive detection and structural analysis of the conjugate. edinst.com | Provides enhanced vibrational spectra, useful for confirming the covalent linkage and characterizing the conjugate, even at low concentrations. edinst.com |
Chromatographic and Electrophoretic Separation Techniques
These techniques are the workhorses for monitoring reaction progress, purifying conjugates from unreacted starting materials, and analyzing the heterogeneity of the final product.
Thin Layer Chromatography (TLC) Thin Layer Chromatography (TLC) is a simple and rapid method used to monitor the progress of a PEGylation reaction. afu.edu.npnepjol.info By spotting the reaction mixture alongside the starting materials on a TLC plate, one can qualitatively assess the formation of the new, conjugated product, which will typically have a different retention factor (Rf) than the initial reactants. researchgate.netresearchgate.net For example, in the activation of PEG, TLC can distinguish the more mobile activated PEG species from the less mobile original PEG. afu.edu.npnepjol.info
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) SDS-PAGE is a standard method for analyzing proteins and their conjugates based on molecular weight. sem.com.tr Following conjugation with this compound, a protein will show an increase in its apparent molecular weight, resulting in a band shift on the gel. biorxiv.orgfigshare.com This provides clear visual confirmation of successful conjugation. rsc.org However, the analysis of PEGylated proteins by SDS-PAGE can be challenging. The interaction between PEG and the SDS detergent can cause bands to appear smeared or broader than expected. nih.gov Furthermore, studies have shown that under certain conditions, such as high temperatures during sample preparation, the thioether linkage in maleimide-thiol conjugates can be unstable, leading to the loss of the PEG chain and inaccurate characterization. nih.gov
Native Polyacrylamide Gel Electrophoresis (Native PAGE) Native PAGE separates proteins and their complexes based on both their intrinsic charge and size, under non-denaturing conditions. biosyn.com This technique is often superior to SDS-PAGE for analyzing PEG-protein conjugates because it avoids the problematic interactions between PEG and SDS, resulting in sharper bands and better resolution. nih.gov It allows for the clear separation of unmodified protein from mono-, di-, and poly-PEGylated species. nih.gov Clear Native PAGE (CN-PAGE), which omits charged dyes like Coomassie Blue, is particularly useful as it prevents potential quenching of fluorescently labeled conjugates. biorxiv.org
Size Exclusion Chromatography (SEC) Size Exclusion Chromatography (SEC) is a powerful tool for both the purification and analysis of this compound conjugates. The technique separates molecules based on their hydrodynamic radius. Since PEGylation significantly increases the size of a molecule, the resulting conjugate will elute earlier from the SEC column than the unconjugated protein or peptide. frontiersin.org SEC is routinely used to separate the desired conjugate from unreacted starting materials and to detect the presence of aggregates, which are larger species that elute even earlier. biorxiv.orgnih.govchromatographyonline.com
| Technique | Application for this compound Conjugates | Key Advantages & Disadvantages |
| TLC | Monitors reaction progress by separating product from reactants. nepjol.info | Advantage: Fast, simple, and inexpensive. Disadvantage: Qualitative, low resolution. researchgate.net |
| SDS-PAGE | Visualizes molecular weight shift upon conjugation. biorxiv.orgfigshare.com | Advantage: Common, provides clear evidence of conjugation. Disadvantage: Potential for smeared bands due to PEG-SDS interaction; risk of PEG chain loss. nih.govnih.gov |
| Native PAGE | Separates conjugates based on size and charge in their native state. nih.govbiosyn.com | Advantage: Better resolution than SDS-PAGE, avoids PEG-SDS issues. Disadvantage: Separation depends on both size and charge, which can complicate interpretation. biosyn.com |
| SEC | Purifies conjugates and analyzes size variants (e.g., aggregates, fragments). nih.govchromatographyonline.com | Advantage: High resolution for size-based separation, excellent for purification. Disadvantage: Can be time-consuming, requires specialized equipment. |
Mass Spectrometry-Based Characterization
Mass spectrometry (MS) is the definitive technique for determining the precise molecular weight of the conjugate, confirming the degree of PEGylation and identifying the exact sites of modification. frontiersin.org
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) MALDI-TOF MS is highly effective for the analysis of large biomolecules and their conjugates. researchgate.net It provides a clear and accurate measurement of the conjugate's molecular weight. A successful reaction is confirmed by a distinct mass shift in the spectrum corresponding to the addition of the this compound linker and any subsequent molecules attached via the azide (B81097). frontiersin.org MALDI-TOF MS can resolve the heterogeneity of the PEG polymer itself (polydispersity) and determine the number of PEG chains attached to the biomolecule (degree of PEGylation). researchgate.netnih.gov In some cases, in-source decay analysis can even help identify the specific amino acid residue where the PEG-maleimide moiety is attached. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) Coupling liquid chromatography (LC) with mass spectrometry (MS) provides an even more powerful analytical platform. frontiersin.org The LC component (often reverse-phase or size exclusion) separates the components of a complex reaction mixture before they enter the mass spectrometer for analysis. This approach, particularly using electrospray ionization (ESI-MS), is invaluable for identifying and quantifying PEGylation sites and characterizing impurities that might be missed by other techniques. frontiersin.orgnih.gov Peptide mapping, which involves digesting the conjugate and analyzing the resulting fragments by LC-MS, is a standard method for pinpointing the exact location of the modification. frontiersin.org
Quantitative Analysis of Ligand Incorporation and Coupling Efficiencies
Ellman's Reagent Assay The number of active maleimide groups can be quantified using an indirect colorimetric assay involving Ellman's reagent, 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB). researchgate.netsci-hub.se The principle of this assay is based on the reaction of the maleimide with a known excess of a thiol-containing compound, such as L-cysteine or 2-mercaptoethanol (B42355). sci-hub.secellmosaic.com After the reaction is complete, the amount of unreacted thiol is measured by adding DTNB. The DTNB reacts with the remaining free thiols to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored product with a strong absorbance at 412 nm. cellmosaic.comgoogle.com By subtracting the amount of unreacted thiol from the initial amount added, one can calculate the amount of thiol that reacted with the maleimide, and thus determine the concentration of active maleimide groups. researchgate.netcellmosaic.com This method is accurate and has been validated by mass spectrometry and elemental analysis. nih.gov
Fluorescence Spectroscopy Fluorescence-based methods offer a highly sensitive means of quantifying ligand incorporation and conjugation efficiency. core.ac.uk One common approach is to use a fluorescently labeled conjugation partner. For example, if a protein is labeled with a fluorescent dye before conjugation to a non-fluorescent, maleimide-functionalized molecule or surface, the efficiency can be determined by measuring the fluorescence of the purified conjugate. rsc.org The ratio of dye to protein can be calculated from the absorbance spectrum of the conjugate. core.ac.uk
More advanced techniques like Fluorescence Correlation Spectroscopy (FCS) can measure the concentration and diffusion of fluorescently labeled molecules in solution or even inside living cells with high precision. nih.gov This can be used to quantify the efficiency of cellular delivery of protein cargoes conjugated via linkers like this compound. nih.gov
Current Challenges and Future Perspectives in Azido Peg3 Maleimide Research
Strategies for Enhancing Conjugation Yields and Site-Specificity in Complex Biological Environments
The maleimide (B117702) group's reactivity towards thiol groups of cysteine residues is a cornerstone of bioconjugation. nih.gov However, achieving high yields and precise site-specificity, especially within the intricate milieu of a biological system, presents several challenges. The reaction's efficiency is highly dependent on pH; a range of 6.5-7.5 is optimal for the maleimide-thiol reaction, as higher pH levels can lead to undesirable reactions with primary amines, such as those on lysine (B10760008) residues, and hydrolysis of the maleimide group itself. mdpi.combroadpharm.com
A primary strategy to enhance conjugation is the use of heterobifunctional crosslinkers like Azido-PEG3-Maleimide, which allows for controlled, sequential reactions to prevent polymerization. thermofisher.com To ensure the availability of reactive thiols, reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) are often employed to cleave disulfide bonds. nih.gov However, these agents must be removed before introducing the maleimide reagent to prevent them from competing with the target thiols. nih.govnih.gov
Site-directed mutagenesis is a powerful tool for improving site-specificity. By engineering cysteine residues at specific locations on a protein, researchers can direct the conjugation to a predetermined site, thereby producing homogeneous conjugates with uniform drug-to-antibody ratios (DARs). ucl.ac.uktandfonline.com This approach not only enhances the reproducibility of the conjugate but can also improve its stability and efficacy by strategically placing the linker and payload. tandfonline.comrsc.org For instance, studies have shown that the local protein microenvironment, including charge and solvent accessibility, can significantly influence the stability of the resulting conjugate. rsc.orgucl.ac.uk
Further refinements to conjugation protocols include optimizing buffer conditions and salt concentrations. For example, increasing monovalent salt concentration has been shown to improve the conjugation yield between DNA and enzymes by screening electrostatic repulsion between the two negatively charged molecules. arxiv.org
Addressing Stability Issues of this compound for Broader Applications
A significant challenge in the use of maleimide-based conjugates is the stability of the resulting thiosuccinimide linkage. researchgate.netulisboa.pt This linkage is susceptible to a retro-Michael reaction, particularly in the presence of endogenous thiols like glutathione (B108866), which is abundant in the intracellular environment. rsc.orgnih.govnih.gov This reaction can lead to deconjugation of the payload, reducing the therapeutic efficacy and potentially causing off-target toxicity. researchgate.netd-nb.info
Several strategies have been developed to overcome this instability:
Hydrolysis of the Succinimide (B58015) Ring: The thiosuccinimide ring can undergo hydrolysis to form a more stable ring-opened structure that is resistant to the retro-Michael reaction. rsc.orgprolynxinc.comcreativepegworks.com While this can occur naturally, the rate is often slow. ucl.ac.ukprolynxinc.com Research has focused on developing "self-hydrolyzing" maleimides with N-substituents that accelerate this process. ucl.ac.ukcreativepegworks.com For example, N-aryl substituted maleimides hydrolyze much faster than the more common N-alkyl derivatives. ucl.ac.ukd-nb.info
Transcyclization: A newer strategy involves an in situ transcyclization reaction that stabilizes the maleimide-thiol adduct against retro-Michael exchange. nih.govd-nb.info This method offers a straightforward way to create stable conjugates with minimal additional steps. nih.gov
Next-Generation Maleimides: Researchers are designing novel maleimide alternatives to form more stable conjugates. Examples include dibromomaleimides, which can undergo consecutive reactions with a thiol and an amine to generate a stable aminothiomaleimide, and exocyclic olefinic maleimides, which show increased stability due to reduced mesomeric stabilization. ucl.ac.ukrsc.orgchemrxiv.org
Alternative Chemistries: Other thiol-reactive moieties, such as mono-sulfones and carbonylacrylic reagents, are being explored as alternatives to maleimides. creativepegworks.comfrontiersin.org Mono-sulfone-PEG conjugates, for instance, have demonstrated significantly greater stability compared to maleimide-PEG adducts in the presence of competing thiols. frontiersin.org
| Conjugation Moiety | Stabilization Strategy | Key Findings | Reference |
|---|---|---|---|
| Maleimide | Ring Hydrolysis | Ring-opened succinamic acid thioethers (SATE) are stable against thiol exchange. Rates are accelerated by electron-withdrawing N-substituents. | prolynxinc.com |
| Maleimide | "Self-Hydrolyzing" Maleimides | Incorporating an amino group at a specific position can facilitate rapid hydrolysis via intramolecular base catalysis, with half-lives of ~25 minutes at pH 7.4. | ucl.ac.uk |
| Maleimide | Transcyclization | An in situ transcyclization reaction can stabilize the thiosuccinimide bond against retro-Michael thiol exchange. | nih.gov |
| Dibromomaleimide | Amine Addition | Consecutive addition of a thiol and an amine deactivates the maleimide, generating a stable, single-isomer conjugate without needing hydrolysis. | rsc.org |
| Mono-sulfone-PEG | Alternative Chemistry | Retained >90% conjugation after 7 days in the presence of 1 mM glutathione, whereas maleimide-PEG retained <70%. | frontiersin.org |
Expanding the Repertoire of Orthogonal Bioorthogonal Reactions Compatible with this compound
The azide (B81097) group of this compound provides a powerful handle for bioorthogonal chemistry, allowing for specific ligation to a reaction partner without interfering with native biological processes. numberanalytics.comnih.gov The most common reaction for the azide is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry." numberanalytics.comescholarship.org However, the potential toxicity of the copper catalyst has driven the development of copper-free alternatives. nih.gov
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a prominent copper-free click reaction. It utilizes strained cyclooctyne (B158145) derivatives, such as dibenzocyclooctyne (DBCO), which react efficiently with azides without the need for a catalyst. arxiv.orgbiorxiv.orgresearchgate.net This makes SPAAC highly suitable for applications in living systems. nih.gov The this compound linker is frequently used in a two-step process where the maleimide first reacts with a protein's cysteine, followed by the SPAAC reaction between the azide and a DBCO-modified molecule. arxiv.orgbiorxiv.org
Other bioorthogonal reactions involving azides include:
Staudinger Ligation: This reaction occurs between an azide and a specifically engineered triarylphosphine, forming a stable amide bond. pcbiochemres.comnih.gov It is one of the earliest developed bioorthogonal reactions and remains a valuable tool. nih.gov
Inverse-Electron-Demand Diels-Alder (IEDDA): This reaction between a tetrazine and a strained alkene (like trans-cyclooctene) is known for its exceptionally fast reaction rates. escholarship.orgpcbiochemres.com While not a direct reaction with the azide on this compound, it represents an important class of bioorthogonal reactions that can be used in parallel. Researchers have demonstrated the ability to use tetrazine/dienophile and azide/cyclooctyne reactions orthogonally in the same system, allowing for dual labeling. researchgate.net
The development of mutually orthogonal reaction pairs is a key area of future research. researchgate.net This would allow for the precise and independent labeling of multiple components within a complex biological system, further expanding the capabilities of linkers like this compound.
Emerging Trends in Advanced Conjugation Methodologies for Novel Bioconjugate Architectures
The field of bioconjugation is continuously evolving, with new methods emerging to create more sophisticated and effective bioconjugates. numberanalytics.comnih.gov These advanced methodologies aim to overcome the limitations of traditional techniques and enable the construction of novel architectures.
Enzyme-Mediated Ligation: Enzymatic methods offer high specificity and mild reaction conditions. numberanalytics.comadcreview.com Enzymes like transglutaminase and sortase can be used to ligate payloads to specific recognition sequences engineered into a protein. numberanalytics.comresearchgate.net This approach can be used in a two-step chemoenzymatic process, where an enzyme first attaches a linker containing a bioorthogonal handle (like an azide), which is then reacted with a payload using click chemistry. mdpi.comacs.org
Genetic Code Expansion: This powerful technique allows for the site-specific incorporation of unnatural amino acids (UAAs) containing bioorthogonal functional groups (like azides, alkynes, or cyclopropenes) directly into proteins during expression. nih.govtandfonline.comacs.org This provides a precise method for introducing a reactive handle at virtually any position on a protein, enabling the creation of highly homogeneous conjugates. mdpi.com
Next-Generation Linker Technologies: There is a strong drive to develop novel linkers that improve conjugate stability and performance. This includes the development of cleavable linkers that are sensitive to the specific microenvironment of a target tissue, such as acidic pH or high concentrations of reducing agents like glutathione in tumors. Furthermore, strategies are being developed to bridge disulfide bonds with linkers that can attach two payloads, offering an alternative to traditional cysteine conjugation. nih.gov
These emerging technologies, from enzymatic and UAA-based methods to advanced linker design, are pushing the boundaries of what is possible in bioconjugation. tandfonline.comadcreview.com They offer the potential to create novel bioconjugate architectures with enhanced stability, specificity, and therapeutic efficacy, ensuring that versatile linkers like this compound will continue to be relevant in increasingly sophisticated applications.
Q & A
Basic: How is Azido-PEG3-Maleimide synthesized and characterized for experimental use?
Methodological Answer:
this compound is synthesized in situ by reacting Azido-PEG3-amine with maleimide NHS ester in a 1:1 molar ratio under ambient conditions, followed by 30 minutes of stirring . Characterization involves:
- Purity Assessment : High-performance liquid chromatography (HPLC) to confirm >95% purity.
- Structural Validation : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify PEG spacer integrity and maleimide functionality .
- Stability Monitoring : Immediate use after preparation due to maleimide hydrolytic instability; avoid prolonged storage in aqueous buffers .
Basic: What are the primary applications of this compound in bioconjugation?
Methodological Answer:
The compound enables dual functionalization:
- Thiol-Maleimide Conjugation : Covalent linkage to cysteine residues in proteins/peptides (e.g., antibody-drug conjugates) at pH 6.5–7.5 .
- Click Chemistry : Azide-alkyne cycloaddition (e.g., with DBCO-functionalized probes) for site-specific labeling .
Example application: Immobilizing antimicrobial peptides on silica surfaces via maleimide-thiol bonds for studying bacterial interactions .
Advanced: How can reaction conditions be optimized for thiol-maleimide conjugation efficiency?
Methodological Answer:
Key parameters to test:
- pH : Maintain 6.5–7.5 to balance thiol deprotonation and maleimide stability. Avoid alkaline conditions (>8.0) to prevent maleimide hydrolysis .
- Temperature : 4–25°C; lower temperatures reduce nonspecific oxidation of thiols.
- Monitoring : Use Ellman’s assay to quantify free thiols pre- and post-reaction. Adjust molar excess of this compound (1.5–3×) if efficiency is <80% .
Advanced: How should researchers address discrepancies in conjugation efficiency data?
Methodological Answer:
Common causes and solutions:
- Thiol Availability : Confirm reduction of disulfide bonds (e.g., using TCEP) before conjugation .
- Steric Hindrance : Use shorter PEG spacers or flexible linkers if target thiols are buried.
- Data Validation : Cross-validate using SDS-PAGE (Coomassie staining) and mass spectrometry (MALDI-TOF) to detect conjugated products .
Advanced: How can this compound be integrated with spectroscopic techniques for real-time monitoring?
Methodological Answer:
- UV-Vis Spectroscopy : Track azide conversion (210–220 nm absorbance) during click chemistry.
- Fluorescence Quenching : Label maleimide with fluorophores (e.g., FITC) and monitor quenching upon thiol binding .
- Control Experiments : Include maleimide-only and azide-only reactions to distinguish nonspecific interactions .
Basic: What are the best practices for storing and handling this compound?
Methodological Answer:
- Storage : Lyophilized powder at –20°C; avoid freeze-thaw cycles.
- Reconstitution : Prepare fresh solutions in anhydrous DMSO or PBS (pH 6.5) immediately before use.
- Light Sensitivity : Protect from light to prevent maleimide degradation .
Advanced: How to mitigate cross-reactivity with non-target functional groups (e.g., amines)?
Methodological Answer:
- Orthogonal Protection : Block amines with tert-butoxycarbonyl (Boc) groups during conjugation.
- Selective Deprotection : Remove Boc post-conjugation using trifluoroacetic acid (TFA) to expose amines for subsequent reactions .
- Validation : Use ninhydrin assay to confirm amine blocking efficiency .
Advanced: What quantitative methods are recommended to assess conjugation efficiency?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
